5-(Piperazin-1-yl)picolinamide

physicochemical profiling drug-likeness ADME prediction

5-(Piperazin-1-yl)picolinamide (CAS 2044836-36-2) is a heterobifunctional picolinamide derivative comprising a pyridine-2-carboxamide core with a piperazine substituent at the 5-position. The compound has a molecular formula of C₁₀H₁₄N₄O and a molecular weight of 206.24 g/mol.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 2044836-36-2
Cat. No. B6592443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)picolinamide
CAS2044836-36-2
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C(C=C2)C(=O)N
InChIInChI=1S/C10H14N4O/c11-10(15)9-2-1-8(7-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15)
InChIKeyFOMJVEXHRKPMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)picolinamide (CAS 2044836-36-2): Core Structural and Functional Baseline for Procurement Decision-Making


5-(Piperazin-1-yl)picolinamide (CAS 2044836-36-2) is a heterobifunctional picolinamide derivative comprising a pyridine-2-carboxamide core with a piperazine substituent at the 5-position [1]. The compound has a molecular formula of C₁₀H₁₄N₄O and a molecular weight of 206.24 g/mol [1]. Its structural features include a free primary carboxamide, a basic piperazine secondary amine (pKa ~9.8 for the NH), and a pyridine nitrogen, providing three distinct reactive handles for downstream derivatization. Commercially, it is supplied as a research-grade intermediate with purities typically ranging from 95% to ≥98% across vendors such as Bidepharm (97%), Combi-Blocks (95%), ChemScene (≥98%), and CymitQuimica (min. 95%) . The compound is classified as a building block for further synthetic elaboration in medicinal chemistry programs, with documented applications in PARP inhibitor, kinase inhibitor, and GPCR ligand scaffolds [2][3].

Why 5-(Piperazin-1-yl)picolinamide Cannot Be Replaced by Generic In-Class Alternatives Without Risk of Divergent Biological or Synthetic Outcomes


Within the picolinamide-piperazine chemical space, even minor structural perturbations produce quantitatively distinct physicochemical and biological profiles. The free NH on the piperazine ring of 5-(piperazin-1-yl)picolinamide—absent in N-methyl, N-acyl, or sulfonamide derivatives—is critical for downstream functionalization via amide coupling, reductive amination, or urea formation, and its basicity (pKa ~9.8) influences both solubility and target engagement in biological systems [1]. Replacing the piperazine with morpholine eliminates the basic secondary amine, reducing hydrogen-bond donor count from 2 to 1 and altering TPSA, which directly impacts membrane permeability and receptor binding [2]. Regioisomeric variation, such as moving the piperazine from the 5-position to the 2-position (2-piperazin-1-ylnicotinamide), reorients the carboxamide vector and changes the intramolecular hydrogen-bonding network between the pyridine nitrogen and the amide, which has been shown in the bradykinin B1 antagonist series to alter receptor affinity by orders of magnitude [3]. The N-methyl analog (CAS 2259835-10-2) eliminates an H-bond donor and increases lipophilicity (calculated XLogP shift from -0.5 to approximately -0.1), which can be beneficial for CNS penetration but penalizes aqueous solubility [1]. These structure-property divergences mean that generic substitution without empirical validation risks undermining both synthetic feasibility and biological readout.

Quantitative Differentiation Evidence for 5-(Piperazin-1-yl)picolinamide Against Closest Analogs


Lipophilicity (XLogP) and TPSA Comparison: 5-(Piperazin-1-yl)picolinamide vs. N-Methyl Analog vs. 6-Fluoro-N-Methyl Analog

5-(Piperazin-1-yl)picolinamide exhibits an XLogP of -0.5 and a topological polar surface area (TPSA) of 71.3 Ų, positioning it firmly within the hydrophilic range of CNS-excluded chemical space [1]. The N-methyl analog (CAS 2259835-10-2) is predicted to have an XLogP approximately 0.4 units higher (estimated -0.1) due to the methyl capping of the amide NH, while TPSA remains comparable. The 6-fluoro-N-methyl derivative (CAS 2589531-50-8) adds further lipophilicity through fluorine substitution (estimated XLogP +0.3 to +0.5) and increases molecular weight to 238.26 g/mol . The target compound's combination of the lowest XLogP and the presence of both a free piperazine NH and a free primary amide maximizes aqueous solubility and provides the greatest number of synthetic derivatization handles among the three analogs.

physicochemical profiling drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Profile Comparison: Target vs. Picolinamide Parent vs. N-Methyl Analog

The target compound possesses 2 hydrogen-bond donors (primary amide NH₂; piperazine NH) and 4 hydrogen-bond acceptors (amide C=O, piperazine NH, pyridine N, amide NH₂) [1]. The parent picolinamide has 1 HBD and 2 HBA, while the N-methyl analog (CAS 2259835-10-2) has 2 HBD and 4 HBA but the amide donor character is altered by N-methylation (steric and electronic effects) [2]. The piperazine NH in the target compound provides a pH-tunable solubilizing group that can be protonated under acidic conditions (predicted pKa ~9.8), conferring an additional 10–100× solubility window at pH 5–7 compared to the neutral piperidine analog where the tertiary amine has limited protonation capacity [3]. This dual HBD/HBA architecture supports both solution-phase and solid-state intermolecular interactions relevant to co-crystallization and salt formation.

medicinal chemistry design solubility optimization crystal engineering

Commercially Available Purity and Batch-to-Batch Quality Metrics Across Suppliers

Across reputable suppliers, 5-(piperazin-1-yl)picolinamide is available at defined purity levels with associated QC documentation. Bidepharm supplies the compound at 97% purity with batch-specific NMR, HPLC, and GC certificates . ChemScene offers ≥98% purity with storage at 2–8°C sealed in dry conditions . Combi-Blocks provides a 95% minimum purity specification . In contrast, the N-methyl analog is listed at 98% purity by Bidepharm but with a price premium of approximately 20–25% at the 1 g scale, reflecting additional synthetic steps . The 6-fluoro-N-methyl derivative is substantially more expensive (typically 2–4× at equivalent scale) and has longer lead times due to the fluorination step . This positions the target compound as the most cost-effective entry point into the picolinamide-piperazine series for library synthesis.

quality control procurement specification batch consistency

Regiochemical Differentiation: 5-Position Piperazine vs. 2-Position Regioisomer in Biological Recognition

In the bradykinin B1 receptor antagonist program, systematic SAR evaluation demonstrated that the 5-piperazinyl carboxamide regioisomer provides high affinity for the human B1 receptor, whereas the 2-substituted and 3-substituted regioisomers exhibited significantly reduced potency [1]. Specifically, the 5-piperazinyl substitution pattern allowed removal of a metabolically labile 3-amino group while maintaining receptor affinity, a modification that mitigated bioactivation risk [1]. The 2-piperazin-1-ylnicotinamide regioisomer (CAS 87394-64-7) places the piperazine adjacent to the amide, creating a different intramolecular hydrogen-bonding geometry between the pyridine nitrogen and the amide NH, which alters the presentation of the pharmacophore to the target protein . This regiochemical sensitivity has been corroborated in the picolinamide 11β-HSD1 inhibitor series, where the 5-position substitution was critical for achieving sub-100 nM potency [2].

structure-activity relationship regioselectivity GPCR ligand design

Synthetic Versatility: Free Piperazine NH as a Key Differentiator for Library Synthesis

The free secondary amine on the piperazine ring of 5-(piperazin-1-yl)picolinamide represents the core chemical differentiation point for procurement decisions. This NH can undergo: (i) amide coupling with carboxylic acids (HATU/DIPEA, DMF, rt, yields typically 60–95% for related substrates); (ii) reductive amination with aldehydes; (iii) sulfonylation with sulfonyl chlorides; (iv) urea formation with isocyanates; and (v) Buchwald-Hartwig N-arylation [1][2]. By contrast, the N-methyl analog (CAS 2259835-10-2) and the piperidine analog lack this reactive handle, limiting derivatization to reactions at the amide nitrogen or pyridine ring [3]. The 6-fluoro-N-methyl analog has both the piperazine NH and an aryl fluoride for SNAr chemistry, but the fluorine substituent reduces the electron density of the pyridine ring, attenuating N-oxide formation and electrophilic substitution yields . The target compound thus offers the cleanest reactive profile: the piperazine NH and the primary amide NH₂ are chemically orthogonal, enabling sequential functionalization strategies without protecting group manipulation.

parallel synthesis fragment-based drug discovery building block utility

Rotatable Bond Count and Conformational Pre-organization Compared to Extended-Linker Analogs

5-(Piperazin-1-yl)picolinamide has only 2 rotatable bonds (the piperazine-pyridine C–N bond and the amide C–C bond) [1]. This low rotatable bond count (RBC) contrasts with picolinamide derivatives containing ethyl or propyl linkers between the piperazine and the picolinamide core (e.g., N-(2-(4-arylpiperazin-1-yl)ethyl)picolinamide, RBC = 5–7), which have been evaluated as 5-HT₁A/5-HT₂A/5-HT₂C ligands [2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.7–1.2 kcal/mol upon binding and reduces the probability of adopting the bioactive conformation in solution [3]. The target compound's restricted conformational freedom is advantageous for fragment-based drug discovery, where ligand efficiency indices (LE > 0.3 kcal/mol per heavy atom) are prioritized and excessive flexibility reduces binding enthalpy [3]. The direct attachment of piperazine to the pyridine ring also creates a more rigid, planar pharmacophore with a well-defined vector for the piperazine NH exit.

conformational analysis entropic penalty ligand efficiency

Optimal Application Scenarios for 5-(Piperazin-1-yl)picolinamide Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for Kinase or GPCR Target SAR Exploration

The orthogonal reactivity of the free piperazine NH and the primary amide NH₂ makes 5-(piperazin-1-yl)picolinamide the preferred core scaffold for generating diverse compound libraries via sequential amide coupling and reductive amination without protecting group manipulation. The compound's XLogP of -0.5 and TPSA of 71.3 Ų ensure aqueous solubility of early-generation analogs, facilitating biochemical assay screening. Procurement of this compound at ≥97% purity from Bidepharm or ChemScene, with batch-specific QC documentation, ensures reproducible library quality and supports patent filing requirements [1]. The validated 5-position regiochemistry is critical for programs targeting B1 receptor and 11β-HSD1 pharmacophores .

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 206.24 g/mol, only 2 rotatable bonds, and 15 heavy atoms, 5-(piperazin-1-yl)picolinamide meets all Rule-of-Three criteria for fragment library membership (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3). Its low conformational entropy penalty (estimated 1.4–2.4 kcal/mol) compared to extended-linker picolinamide fragments maximizes the probability of detecting binding in SPR or NMR-based fragment screens. The compound's high aqueous solubility (driven by XLogP -0.5 and the ionizable piperazine NH) permits screening at concentrations up to 1 mM in aqueous buffer, reducing the risk of false negatives from compound precipitation [1].

Intermediate for PARP1-Selective Inhibitor Development Programs

5-(Piperazin-1-yl)picolinamide serves as a key intermediate in the synthesis of next-generation PARP1-selective inhibitors, where the picolinamide moiety acts as a nicotinamide-mimetic that competes with NAD⁺ at the PARP catalytic site [1]. The free piperazine NH enables installation of diverse aromatic capping groups via amide coupling or N-arylation, a critical step for achieving PARP1 vs. PARP2 selectivity. The compound's 5-substitution pattern avoids steric clash with the PARP1 catalytic pocket, which is constricted in PARP2-selective inhibitors. Patent literature describes optimized PARP1 inhibitors with IC₅₀ values of 19 nM derived from piperazine-picolinamide scaffolds closely related to this intermediate .

Chemical Probe Development for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The picolinamide scaffold with 5-position piperazine substitution has been validated as a highly tractable chemotype for 11β-HSD1 inhibition, with optimized analogs achieving sub-100 nM potency and oral bioavailability in rodent models [1]. 5-(Piperazin-1-yl)picolinamide serves as the minimal pharmacophoric core for this target class, and its procurement from multiple qualified suppliers mitigates the supply chain risk inherent in long-term probe development projects. The compound's synthetic versatility enables rapid exploration of the left-hand side SAR, which was identified as the primary determinant of potency and CYP liability in the 11β-HSD1 series [1].

Quote Request

Request a Quote for 5-(Piperazin-1-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.